N,N-diethyl-2-aminonorbornane
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Overview
Description
N,N-diethyl-2-aminonorbornane is a chemical compound with the molecular formula C11H21N . It is a main product of BOC Sciences . The structure of this compound contains 34 bonds in total, including 13 non-H bonds, 3 rotatable bonds, 2 five-membered rings, 1 six-membered ring, and 1 tertiary amine (aliphatic) .
Molecular Structure Analysis
The molecular structure of this compound has been studied using Fourier-transform microwave (FT-MW) spectroscopy and quantum chemical calculations . The rotational spectrum revealed two different conformers arising from the internal rotation of the amino group . The structural assignment of the observed rotamers and the calculation of the torsion angles of the amino group were based on the conformational dependence of the 14 N nuclear quadrupole coupling hyperfine tensor .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, a related compound, N,N-diethyl hydroxylamine, has been studied for its reaction kinetics with free oxygen in distilled water . The reaction follows pseudo-first-order kinetics under the experimental conditions, with an activation energy of Ea = 38.29908 kJ mol –1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 167.29 . It contains a total of 33 atoms, including 21 Hydrogen atoms, 11 Carbon atoms, and 1 Nitrogen atom .properties
IUPAC Name |
N,N-diethylbicyclo[2.2.1]heptan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-3-12(4-2)11-8-9-5-6-10(11)7-9/h9-11H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDMHDXIMSCHBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CC2CCC1C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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